BRD4 Selectivity: A Key Differentiator from Pan-BET Inhibitors Like JQ1
BAY 299 exhibits >300-fold selectivity for its primary targets over BRD4, a key off-target for BET inhibitors. In contrast, pan-BET inhibitors like JQ1 are potent BRD4 antagonists (IC50 ~33-50 nM) and do not discriminate between BET family members [1][2]. This stark difference in selectivity profile makes BAY 299 a more precise tool for studying BRD1/TAF1 biology without confounding BRD4-mediated effects.
| Evidence Dimension | Selectivity over BRD4 |
|---|---|
| Target Compound Data | >300-fold |
| Comparator Or Baseline | JQ1: No selectivity for BRD4 (potent inhibitor, IC50 ~33-50 nM) |
| Quantified Difference | >300-fold difference in selectivity index |
| Conditions | Biochemical (AlphaScreen/BROMOscan) and cellular (NanoBRET) assays |
Why This Matters
For experiments where BRD4 inhibition is a confounding variable (e.g., studies of non-BET bromodomain function, inflammatory signaling, or certain cancers), BAY 299's high BRD4 selectivity prevents false-positive or off-target interpretations, ensuring more reliable data.
- [1] Bouché L, et al. Benzoisoquinolinediones as Potent and Selective Inhibitors of BRPF2 and TAF1/TAF1L Bromodomains. J Med Chem. 2017 May 11;60(9):4002-4022. View Source
- [2] Filippakopoulos P, et al. Selective inhibition of BET bromodomains. Nature. 2010 Dec 23;468(7327):1067-73. View Source
